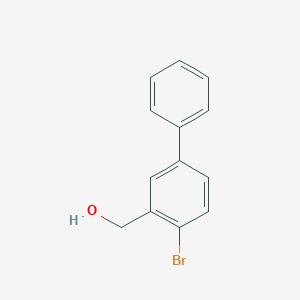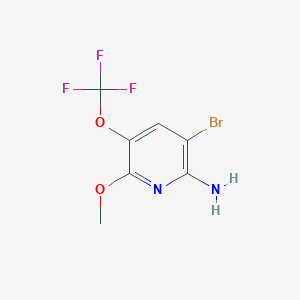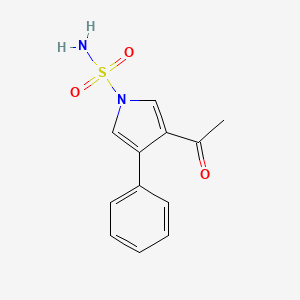![molecular formula C17H22N2O2S B13984112 N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide CAS No. 209917-53-3](/img/structure/B13984112.png)
N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with a unique structure that includes a biphenyl core, a sulfonamide group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Nitration: Introduction of a nitro group to the biphenyl core.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of the tert-butyl group.
Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfone derivatives, while reduction of the nitro group yields aniline derivatives.
科学的研究の応用
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(amino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-carboxamide
Uniqueness
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer specific chemical properties and biological activities. The sulfonamide group is known for its ability to form strong hydrogen bonds, making it a valuable pharmacophore in drug design. The tert-butyl group provides steric hindrance, which can enhance the compound’s selectivity and stability.
特性
CAS番号 |
209917-53-3 |
|---|---|
分子式 |
C17H22N2O2S |
分子量 |
318.4 g/mol |
IUPAC名 |
N-tert-butyl-2-[4-(methylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-8-6-5-7-15(16)13-9-11-14(18-4)12-10-13/h5-12,18-19H,1-4H3 |
InChIキー |
DURCOHIBRCVFID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
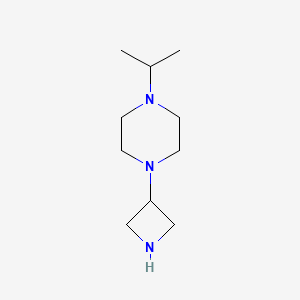
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

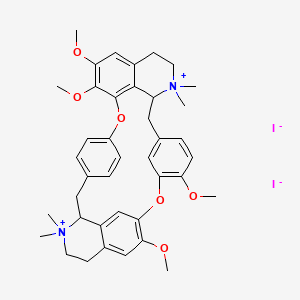
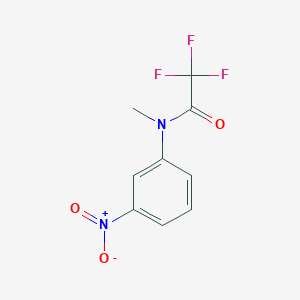

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
